molecular formula C23H26N4O3S B6584044 N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251600-56-2

N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B6584044
CAS No.: 1251600-56-2
M. Wt: 438.5 g/mol
InChI Key: HQSIYWXZCLJEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative. Its core scaffold includes a 1,8-naphthyridin-4-amine moiety substituted with:

  • A 7-methyl group at position 7, contributing to steric stabilization.
  • A 4-methylpiperidine-1-carbonyl group at position 3, introducing a conformationally flexible piperidine ring and a hydrogen-bond-accepting carbonyl group.
  • A 4-methanesulfonylphenyl group at the 4-amine position, providing strong electron-withdrawing and polar characteristics.

Properties

IUPAC Name

[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-10-12-27(13-11-15)23(28)20-14-24-22-19(9-4-16(2)25-22)21(20)26-17-5-7-18(8-6-17)31(3,29)30/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIYWXZCLJEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, highlighting key differences in substituents, physical characteristics, and implications for drug-like properties.

Table 1: Structural and Physical Comparison of 1,8-Naphthyridin-4-amine Derivatives

Compound Name / Identifier Substituents (Positions) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound N-(4-methanesulfonylphenyl), 7-methyl, 3-(4-methylpiperidine-1-carbonyl) - - Sulfonyl, piperidine-carbonyl, methyl
N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine N-(2,4-difluorophenyl), 7-methyl, 3-(4-methylpiperidine-1-carbonyl) - - Fluorine, piperidine-carbonyl, methyl
3e 2-(2-bromophenyl), 7-phenyl, 5-(trifluoromethyl) 85 139–141 Bromophenyl, trifluoromethyl
3f 2-(4-methoxyphenyl), 7-phenyl, 5-(trifluoromethyl) 80 194–196 Methoxyphenyl, trifluoromethyl
3g 2-(thiophen-2-yl), 7-phenyl, 5-(trifluoromethyl) 90 219–221 Thiophene, trifluoromethyl
3h 2-isobutyl, 7-phenyl, 5-(trifluoromethyl) 61 151–153 Isobutyl, trifluoromethyl

Key Comparative Observations:

Substituent Effects on Physicochemical Properties :

  • The target compound ’s 4-methanesulfonylphenyl group introduces significant polarity due to the sulfonyl moiety, likely enhancing aqueous solubility compared to analogs with aryl (e.g., 3e , 3f ) or alkyl (e.g., 3h ) substituents. However, this may reduce membrane permeability, a trade-off common in sulfonamide-containing drugs .
  • The difluorophenyl analog () replaces the sulfonyl group with fluorine atoms, which enhance lipophilicity and metabolic stability—critical for optimizing pharmacokinetics in drug development .

Impact of Piperidine-Carbonyl vs. Trifluoromethyl Groups :

  • The target compound ’s 4-methylpiperidine-1-carbonyl group at position 3 provides conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid 5-trifluoromethyl group in compounds. This substitution may improve target-binding specificity but could reduce synthetic yield due to steric demands (e.g., 3i in shows only 12% yield with bulky isopropyl/methyl groups) .

Thermal Stability :

  • Analogs with electron-withdrawing groups (e.g., 3g with thiophene, 3f with methoxyphenyl) exhibit higher melting points (194–221°C) compared to alkyl-substituted derivatives (e.g., 3h at 151–153°C). The target compound ’s sulfonyl group may further elevate its melting point, though experimental confirmation is needed .

Synthetic Accessibility :

  • The target compound ’s synthesis would likely face challenges similar to 3i (12% yield), as bulky substituents (e.g., piperidine-carbonyl) may hinder reaction efficiency. Microwave-assisted methods (as in ) could improve yields .

Research Findings and Implications

  • Pharmacokinetic Predictions : Compared to the difluorophenyl analog , the target compound may exhibit slower metabolic clearance due to the sulfonyl group’s resistance to oxidative enzymes, though this requires in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.